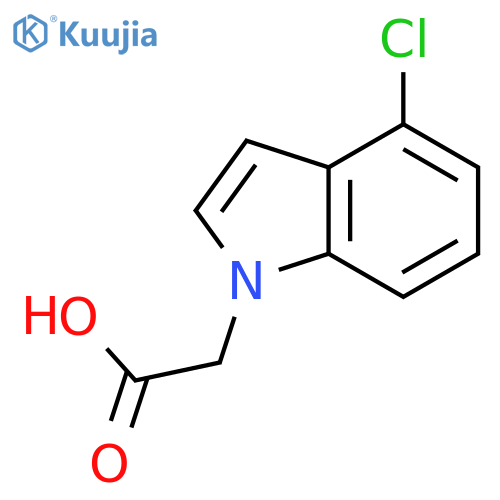Cas no 1092303-15-5 ((4-Chloro-1H-indol-1-yl)acetic acid)

1092303-15-5 structure
商品名:(4-Chloro-1H-indol-1-yl)acetic acid
CAS番号:1092303-15-5
MF:C10H8ClNO2
メガワット:209.629021644592
MDL:MFCD11558242
CID:3042996
PubChem ID:33782525
(4-Chloro-1H-indol-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- (4-Chloro-1H-indol-1-yl)acetic acid
- 2-(4-chloro-1H-indol-1-yl)acetic acid
- 4-Chloro-indole-1-acetic acid
- (4-chloroindol-1-yl)acetic acid
- 2-(4-chloroindol-1-yl)acetic acid
- 1H-indole-1-acetic acid, 4-chloro-
- ALBB-015950
- Z1269231707
- MFCD11558242
- 2-(4-Chloro-1H-indol-1-yl)aceticacid
- G66662
- STL466961
- EN300-186534
- CHEMBL3445307
- 1092303-15-5
- AKOS004938832
- LS-04967
-
- MDL: MFCD11558242
- インチ: 1S/C10H8ClNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14)
- InChIKey: PNLASXUJLCUSCY-UHFFFAOYSA-N
- ほほえんだ: N1(CC(O)=O)C2=C(C(Cl)=CC=C2)C=C1
計算された属性
- せいみつぶんしりょう: 209.0243562g/mol
- どういたいしつりょう: 209.0243562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
(4-Chloro-1H-indol-1-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-186534-0.5g |
2-(4-chloro-1H-indol-1-yl)acetic acid |
1092303-15-5 | 95.0% | 0.5g |
$295.0 | 2025-02-20 | |
| Fluorochem | 370875-1g |
(4-chloro-1H-indol-1-yl)acetic acid |
1092303-15-5 | 1g |
£400.00 | 2023-04-26 | ||
| Enamine | EN300-186534-0.1g |
2-(4-chloro-1H-indol-1-yl)acetic acid |
1092303-15-5 | 95.0% | 0.1g |
$131.0 | 2025-02-20 | |
| Enamine | EN300-186534-1.0g |
2-(4-chloro-1H-indol-1-yl)acetic acid |
1092303-15-5 | 95.0% | 1.0g |
$378.0 | 2025-02-20 | |
| Enamine | EN300-186534-5.0g |
2-(4-chloro-1H-indol-1-yl)acetic acid |
1092303-15-5 | 95.0% | 5.0g |
$1570.0 | 2025-02-20 | |
| TRC | C279035-1000mg |
(4-Chloro-1H-indol-1-yl)acetic acid |
1092303-15-5 | 1g |
$ 720.00 | 2022-04-01 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD507913-1g |
2-(4-Chloro-1H-indol-1-yl)acetic acid |
1092303-15-5 | 97% | 1g |
¥1834.0 | 2023-04-06 | |
| Enamine | EN300-186534-10g |
2-(4-chloro-1H-indol-1-yl)acetic acid |
1092303-15-5 | 90% | 10g |
$3062.0 | 2023-09-18 | |
| A2B Chem LLC | AI07630-500mg |
(4-Chloro-1h-indol-1-yl)acetic acid |
1092303-15-5 | >95% | 500mg |
$467.00 | 2024-01-05 | |
| 1PlusChem | 1P00HBSE-500mg |
(4-Chloro-1H-indol-1-yl)acetic acid |
1092303-15-5 | 90% | 500mg |
$414.00 | 2023-12-26 |
(4-Chloro-1H-indol-1-yl)acetic acid 関連文献
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
1092303-15-5 ((4-Chloro-1H-indol-1-yl)acetic acid) 関連製品
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1092303-15-5)(4-Chloro-1H-indol-1-yl)acetic acid

清らかである:99%
はかる:1g
価格 ($):265